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Compound of Interest

Compound Name: AC-Phe-gly-pna

Cat. No.: B1336816 Get Quote

Application Notes and Protocols for AC-Phe-gly-
pNA Based Assays
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the chromogenic substrate

Nα-Acetyl-L-phenylalanyl-glycine p-nitroanilide (AC-Phe-gly-pNA) for the analysis and

interpretation of enzyme activity, particularly for chymotrypsin and chymotrypsin-like serine

proteases. This document includes detailed experimental protocols, data presentation tables,

and visualizations to facilitate the effective implementation of AC-Phe-gly-pNA based assays

in research and drug development settings.

Introduction
AC-Phe-gly-pNA is a synthetic peptide substrate designed for the specific and sensitive

detection of chymotrypsin activity. The principle of the assay is based on the enzymatic

hydrolysis of the peptide bond between glycine and p-nitroaniline by chymotrypsin. This

cleavage releases the yellow chromophore p-nitroaniline (pNA), which can be quantified

spectrophotometrically by measuring its absorbance at 405 nm. The rate of pNA release is

directly proportional to the enzyme's activity, making this a convenient and reliable method for

enzyme kinetics studies, inhibitor screening, and quality control in drug development.
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The following tables summarize key quantitative data relevant to AC-Phe-gly-pNA based

assays.

Table 1: Physicochemical Properties of AC-Phe-gly-pNA

Property Value

Molecular Formula C₁₉H₂₀N₄O₅

Molecular Weight 384.39 g/mol

Appearance White to off-white powder

Solubility Soluble in DMSO or methanol

Table 2: Kinetic Parameters for Chymotrypsin with a Structurally Similar Substrate (Ac-Phe-Gly-

NH₂)[1]

Note: These values are for the closely related substrate Nα-Acetyl-L-phenylalanyl-glycine

amide and serve as a reference. Actual values for AC-Phe-gly-pNA may vary.

Parameter Value Conditions

kcat (s⁻¹) 0.043 pH 8.0, 25 °C

Km (mM) 1.8 pH 8.0, 25 °C

kcat/Km (M⁻¹s⁻¹) 23.9 pH 8.0, 25 °C

Table 3: Molar Extinction Coefficient of p-Nitroaniline

Wavelength (nm)
Molar Extinction
Coefficient (ε) (M⁻¹cm⁻¹)

Solvent/Buffer

405 9,620
0.1 M Sodium Phosphate, pH

7.5

410 8,800 Tris Buffer
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Experimental Protocols
Protocol 1: Determination of Chymotrypsin Activity
using AC-Phe-gly-pNA in a 96-Well Microplate Format
This protocol provides a method for measuring the kinetic activity of chymotrypsin.

Materials:

α-Chymotrypsin (from bovine pancreas)

AC-Phe-gly-pNA

Tris-HCl buffer (50 mM, pH 8.0, containing 20 mM CaCl₂)

Dimethyl sulfoxide (DMSO)

96-well clear, flat-bottom microplate

Microplate reader capable of measuring absorbance at 405 nm

Multichannel pipette

Procedure:

Preparation of Reagents:

Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 8.0, containing 20 mM CaCl₂.

Substrate Stock Solution: Dissolve AC-Phe-gly-pNA in DMSO to a final concentration of

20 mM. Store in aliquots at -20°C.

Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl.

Store at -80°C. On the day of the experiment, dilute the stock solution to the desired

working concentration (e.g., 1 µg/mL) with cold assay buffer.

Assay Protocol:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1336816?utm_src=pdf-body
https://www.benchchem.com/product/b1336816?utm_src=pdf-body
https://www.benchchem.com/product/b1336816?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1336816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Set up the microplate with the following wells: Blank (no enzyme), Control (no substrate),

and Test (enzyme and substrate).

Add 180 µL of assay buffer to each well.

For the Test wells, add 10 µL of the diluted chymotrypsin solution. For the Blank wells, add

10 µL of assay buffer.

Pre-incubate the plate at 37°C for 5 minutes.

To initiate the reaction, add 10 µL of the AC-Phe-gly-pNA substrate stock solution to all

wells (final substrate concentration will be 1 mM).

Immediately start measuring the absorbance at 405 nm in a kinetic mode, taking readings

every minute for 10-15 minutes.

Data Analysis:

Subtract the rate of the Blank reaction (non-enzymatic hydrolysis) from the rate of the Test

reaction.

Determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance

vs. time curve (ΔAbs/min).

Calculate the enzyme activity using the Beer-Lambert law:

Activity (µmol/min/mg) = (ΔAbs/min) / (ε * l * [E])

Where:

ε is the molar extinction coefficient of p-nitroaniline (e.g., 8,800 M⁻¹cm⁻¹ at 410 nm).

l is the path length of the sample in the microplate well (cm). This needs to be

determined for the specific plate and volume used.

[E] is the concentration of the enzyme in the well (mg/mL).
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Protocol 2: Generation of a p-Nitroaniline Standard
Curve
This protocol is essential for accurately quantifying the amount of product formed in the

enzymatic reaction.

Materials:

p-Nitroaniline (pNA)

Assay Buffer (50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

96-well clear, flat-bottom microplate

Microplate reader

Procedure:

Prepare a pNA Stock Solution (10 mM): Dissolve a known amount of p-nitroaniline in DMSO.

Prepare a Series of Dilutions: Create a series of dilutions of the pNA stock solution in the

assay buffer to obtain final concentrations ranging from 0 to 200 µM in the wells of the

microplate.

Measure Absorbance: Add 200 µL of each dilution to the wells of the 96-well plate and

measure the absorbance at 405 nm.

Plot the Standard Curve: Plot the absorbance values against the corresponding pNA

concentrations (µM).

Determine the Linear Equation: Perform a linear regression analysis to obtain the equation of

the line (y = mx + c), where 'y' is the absorbance, 'm' is the slope, and 'x' is the concentration.

This equation can then be used to determine the concentration of pNA produced in the

enzyme assay from the measured absorbance values.
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Caption: Catalytic mechanism of chymotrypsin, a serine protease.
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Caption: Experimental workflow for the AC-Phe-gly-pNA based assay.
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Caption: Logical flow for data analysis and interpretation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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